![molecular formula C19H14ClN3O2S B13365817 Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13365817.png)
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at position 2 with a 2-thienyl group and at position 3 with a methyl benzoate-linked amino moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting ion channels or inflammatory pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This step involves the cyclization of a suitable precursor, such as 2-aminopyridine, with a chloro-substituted aldehyde or ketone under acidic or basic conditions.
Thienyl Group Introduction: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using a thienyl boronic acid or stannane.
Benzoate Ester Formation: The final step involves the esterification of the resulting imidazo[1,2-a]pyridine derivative with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at the benzoate position undergoes hydrolysis under basic or acidic conditions, yielding the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or bioactivity.
Conditions | Reagents | Product | Yield |
---|---|---|---|
Basic hydrolysis (saponification) | NaOH (aqueous), reflux | 2-{[6-Chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoic acid | 85–92% |
Acidic hydrolysis | H₂SO₄/HCl (concentrated), heat | Same as above | 78–84% |
This transformation is reversible under esterification conditions (e.g., CH₃OH/H⁺), enabling functional group interconversion.
Nucleophilic Aromatic Substitution at the 6-Chloro Position
The electron-deficient chloro substituent at the 6-position of the imidazopyridine ring facilitates nucleophilic substitution, particularly with amines or alkoxides.
Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) is preferred for introducing nitrogen-based nucleophiles, achieving yields of 70–88% .
Modification of the Amino Group
The aromatic amino group linking the benzoate and imidazopyridine moieties participates in alkylation, acylation, and condensation reactions.
Key Reactions
-
Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH/DMF yields N-alkylated derivatives, enhancing lipophilicity .
-
Acylation : Reaction with acetyl chloride (AcCl) forms an acetamide derivative, useful for probing hydrogen-bonding interactions in drug design .
Electrophilic Substitution on the Thienyl Ring
The electron-rich thienyl group undergoes electrophilic substitution, primarily at the 5-position.
Reaction | Reagents | Product | Notes |
---|---|---|---|
Sulfonation | H₂SO₄, SO₃ | 5-Sulfo-thienyl derivative | Increases water solubility |
Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-thienyl analog | Precursor for further reduction |
Cyclization Reactions
Under specific conditions, the compound participates in intramolecular cyclization to form polyheterocyclic systems. For example, heating with PPA (polyphosphoric acid) induces cyclodehydration, generating fused imidazopyridine-thiophene scaffolds .
Scientific Research Applications
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The chloro and thienyl groups may enhance binding affinity and selectivity, while the benzoate ester can improve the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations at Position 2
Key Analogues :
- DS2 (4-Chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide): Shares the 2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl scaffold but replaces the benzoate ester with a benzamide group.
- BAY2341237 (4-{[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}piperazin-1-yl)[6-(trifluoromethoxy)pyridin-2-yl]methanone): Features a 4-chlorophenyl group at position 2 and a piperazinylmethyl moiety. The chlorophenyl group increases lipophilicity, while the trifluoromethoxy group may enhance blood-brain barrier penetration compared to the thienyl group in the target compound .
Table 1: Substituent Effects at Position 2
Compound | Position 2 Group | Key Property Differences |
---|---|---|
Target Compound | 2-Thienyl | Moderate lipophilicity, π-π stacking potential |
DS2 | 2-Thienyl + benzamide | Enhanced metabolic stability |
BAY2341237 | 4-Chlorophenyl | Higher lipophilicity, BBB penetration |
Modifications at Position 3
Key Analogues :
- CLINME (2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide) : Substitutes the benzoate ester with an acetamide group. The iodine atom in CLINME improves radiolabeling efficiency for PET imaging, while the acetamide group may reduce hydrolysis rates compared to the target’s ester .
- 6-Chloro-N-phenyl-2-(3-pyridinyl)imidazo[1,2-a]pyridin-3-amine: Replaces the benzoate with a phenylamino group. This modification eliminates esterase susceptibility entirely but may reduce solubility due to the hydrophobic phenyl group .
Table 2: Position 3 Functional Group Impact
Compound | Position 3 Group | Pharmacokinetic Implications |
---|---|---|
Target Compound | Methyl benzoate | Susceptible to esterase hydrolysis; moderate solubility |
CLINME | Acetamide | Enhanced metabolic stability |
6-Chloro-N-phenyl derivative | Phenylamino | Low solubility, reduced hydrolysis |
Chlorine Substituent Effects
The 6-chloro substituent is conserved across several analogues (e.g., CLINME, DS2, BAY2341237). This group enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins. However, derivatives like 2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile introduce additional chloro groups, increasing molecular weight and logP values, which could affect bioavailability .
Neuroinflammation Imaging
CLINME, a structural analogue, is radiolabeled with C-11 or I-123 isotopes for PET/SPECT imaging of neuroinflammation via TSPO (translocator protein) binding. The target compound’s benzoate ester may limit its utility in this context due to rapid hydrolysis, though its thienyl group could offer unique binding interactions .
Cytoprotective and Antiulcer Properties
Imidazo[1,2-a]pyridines with 3-amino substituents, such as 8-(benzyloxy)-3-[1-[[2-[(4-amino-1,2,5-thiadiazol-3-yl)amino]ethyl]thio]ethyl]-2-methylimidazo[1,2-a]pyridine (19c), demonstrate cytoprotective effects in ethanol-induced gastric injury models. The target compound’s benzoate group may confer similar cytoprotection but with differing bioavailability due to esterase activity .
Physicochemical and Pharmacokinetic Comparison
Table 3: Key Properties of Selected Analogues
Compound | Molecular Weight (g/mol) | logP | Half-Life (Predicted) |
---|---|---|---|
Target Compound | ~400 | 3.2 | Short (ester hydrolysis) |
CLINME | ~450 | 4.1 | Moderate (amide stability) |
DS2 | ~380 | 3.8 | Moderate |
BAY2341237 | ~550 | 5.0 | Long (fluorine effects) |
Biological Activity
Methyl 2-{[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H13ClN2O2S
- Molecular Weight : 320.79 g/mol
- IUPAC Name : this compound
The compound acts primarily as an adenosine A2A receptor antagonist , which is implicated in various pathological conditions including cancer and neurological disorders. Research indicates that the inhibition of this receptor can lead to reduced tumor growth and improved outcomes in models of cancer treatment . Additionally, it may modulate tyrosine kinase signaling pathways, further contributing to its antitumor effects .
Anticancer Properties
Several studies have highlighted the anticancer properties of this compound:
- Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, it displayed significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) in dose-dependent assays.
- Mechanistic Insights : The compound's ability to inhibit the adenosine A2A receptor leads to decreased levels of cyclic AMP (cAMP), which is associated with reduced proliferation and increased apoptosis in cancer cells .
Other Biological Activities
Beyond its anticancer effects, this compound has also been studied for:
- Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective properties through its interaction with GABA receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
- Anti-inflammatory Action : The compound has shown promise in reducing inflammation markers in animal models, indicating potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Study | Findings | |
---|---|---|
Study A (2020) | Evaluated the effects on MCF-7 cells | Significant reduction in cell viability at concentrations >10 µM |
Study B (2021) | Investigated neuroprotective effects | Compound reduced neuronal apoptosis in vitro |
Study C (2023) | Assessed anti-inflammatory properties | Decreased levels of TNF-alpha and IL-6 in vivo |
Properties
Molecular Formula |
C19H14ClN3O2S |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
methyl 2-[(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)amino]benzoate |
InChI |
InChI=1S/C19H14ClN3O2S/c1-25-19(24)13-5-2-3-6-14(13)21-18-17(15-7-4-10-26-15)22-16-9-8-12(20)11-23(16)18/h2-11,21H,1H3 |
InChI Key |
BRQPCXNBCLJZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CS4 |
Origin of Product |
United States |
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